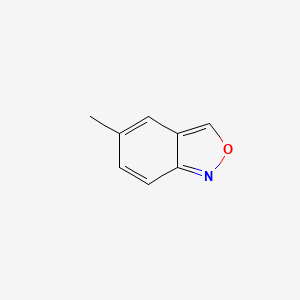

2,1-Benzisoxazole, 5-methyl-

Vue d'ensemble

Description

2,1-Benzisoxazole, also known as Anthranil, is an organic compound with a molecular formula of C7H5NO. It features a fused benzene-isoxazole bicyclic ring structure .

Synthesis Analysis

The synthesis of 2,1-benzisoxazoles has been a subject of numerous studies. The major synthetic approaches aim at increasing either the electrophilicity or nucleophilicity of ortho substituents or other substrates . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts have been summarized .

Molecular Structure Analysis

The molecular structure of 2,1-Benzisoxazole is determined by IR, 1H/13C-NMR, and mass spectral studies . It is a bicyclic planar molecule .

Chemical Reactions Analysis

The detailed reaction mechanisms of gold-catalyzed reactions of 2,1-benzisoxazoles with propiolates and ynamides have been investigated . The catalytic reactions start with a nucleophilic nitrogen atom attacking one coordinated alkyne carbon. Then, an N–O bond cleavage takes place to give two different gold carbenoid intermediates .

Physical And Chemical Properties Analysis

2,1-Benzisoxazole is a clear yellow to brown-red liquid with a density of 1.18 g/cm3. It has a boiling point of 101-102 °C at 2 kPa .

Applications De Recherche Scientifique

Novel Cyclization Reactions

Methylation of 2,1-benzisoxazole leads to unexpected cyclization reactions, producing isoxazolo[3,4-e][2,1]benzisoxazole derivatives. This demonstrates a unique pathway in organic synthesis, offering new avenues for creating heterocyclic compounds with potential applications in material science and drug development (Katritzky et al., 2002).

Mass Spectrometric Differentiation

The gas phase ion chemistry of 3-methyl-1,2-benzisoxazole and its isomers has been extensively studied, highlighting the role of mass spectrometry in differentiating isomeric structures. This research is crucial for the analytical chemistry field, particularly in the structural analysis of complex organic compounds (Giorgi et al., 2004).

Protonation and Deprotonation Studies

Investigations into the protonation and deprotonation enthalpies of benzoxazole and benzisoxazole derivatives have provided insight into their chemical behavior in aqueous solutions. This research has implications for drug design, indicating how these compounds interact with water molecules, which is crucial for understanding their behavior in biological systems (Kabanda & Ebenso, 2013).

Organic Synthesis Intermediates

2,1-Benzisoxazoles serve as valuable intermediates in organic synthesis, with new methodologies being developed for their preparation. These compounds have potential applications in creating novel pharmaceutical agents, demonstrating the importance of 2,1-benzisoxazoles in medicinal chemistry (Serrano et al., 2017).

Precursor for Heterocyclic Synthesis

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide represents a promising precursor for the synthesis of functionally substituted benzoxazoles. This showcases the role of 2,1-benzisoxazoles in the development of new compounds with various pharmacological activities (Khodot & Rakitin, 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

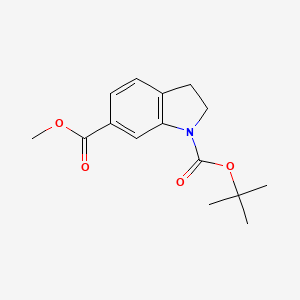

5-methyl-2,1-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-10-9-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLLPELLMYEETN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CON=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2,1-benzoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)